molecular formula C11H9N3O4S B589621 N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide CAS No. 94934-31-3

N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide

Cat. No.: B589621
CAS No.: 94934-31-3
M. Wt: 279.27
InChI Key: QDWVIJNDYCTAJO-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerges from the broader historical evolution of thiazole chemistry, which has its roots in the pioneering work of Hofmann and Hantsch in the late 19th century. The systematic exploration of thiazole derivatives gained significant momentum following the establishment of fundamental synthetic methodologies for constructing thiazole rings. The specific compound this compound represents a more recent addition to this chemical family, developed through targeted structural modifications aimed at incorporating specific pharmacophoric elements.

The compound's discovery can be traced to efforts in expanding the chemical diversity of thiazole-4-carboxamide derivatives through systematic substitution patterns on aromatic rings. The integration of methoxy and nitro substituents on the phenyl moiety reflects a deliberate design strategy to modulate electronic properties and potential biological activities. Historical precedents for such modifications can be found in the development of other significant thiazole derivatives, where strategic placement of electron-donating and electron-withdrawing groups has proven instrumental in achieving desired pharmacological profiles.

The cataloging of this compound in major chemical databases, including its assignment of Chemical Abstracts Service number 94934-31-3, indicates its recognition as a distinct chemical entity within the scientific community. The subsequent development of isotopically labeled versions, such as the 13C2,15N variant with CAS number 1391053-84-1, demonstrates the compound's utility in advanced analytical and mechanistic studies.

Property Value Reference
Chemical Abstracts Service Number 94934-31-3
Isotope-labeled variant CAS 1391053-84-1
PubChem Compound Identifier 63048177
Molecular Formula C11H9N3O4S

Significance in Thiazole Chemistry

This compound occupies a significant position within thiazole chemistry due to its embodiment of key structural features that define this important class of heterocyclic compounds. Thiazole rings, characterized by their five-membered structure containing both nitrogen and sulfur atoms, represent one of the most versatile scaffolds in medicinal chemistry. The compound exemplifies the successful integration of the thiazole core with carboxamide functionality, a combination that has proven particularly valuable in pharmaceutical applications.

The significance of this compound extends beyond its individual properties to its representation of broader synthetic strategies in thiazole chemistry. The thiazole-4-carboxamide framework serves as a crucial pharmacophoric element in numerous bioactive compounds, and the specific substitution pattern found in this compound demonstrates advanced approaches to structural optimization. The presence of the carboxamide group at the 4-position of the thiazole ring is particularly noteworthy, as this configuration has been associated with enhanced biological activities in various therapeutic contexts.

The compound's molecular architecture reflects fundamental principles of thiazole chemistry, including the aromatic character of the heterocyclic ring and its capacity for diverse substitution patterns. The thiazole nucleus satisfies Huckel's rule for aromaticity through the delocalization of electron pairs, contributing to the compound's stability and reactivity profile. This aromatic character, combined with the polar nature of the carboxamide substituent, creates a molecular framework capable of diverse intermolecular interactions.

Research investigations into thiazole-4-carboxamide derivatives have revealed their potential as enzyme inhibitors, receptor modulators, and pharmaceutical intermediates. The specific case of this compound contributes to this body of knowledge by providing insights into the effects of methoxy and nitro substitution on thiazole-based molecular recognition and biological activity.

Position Within Thiazole-4-carboxamide Derivatives

Within the extensive family of thiazole-4-carboxamide derivatives, this compound represents a unique structural variant characterized by its specific substitution pattern. The compound belongs to the broader class of thiazole-4-carboxamides, which are distinguished by the presence of a carboxamide functional group attached to the 4-position of the thiazole ring. This structural motif has been extensively studied due to its prevalence in biologically active compounds and its utility as a synthetic intermediate.

The positioning of the methoxy group at the 4-position and the nitro group at the 2-position of the phenyl ring creates a distinctive electronic environment that differentiates this compound from other thiazole-4-carboxamide derivatives. This substitution pattern represents a strategic combination of electron-donating (methoxy) and electron-withdrawing (nitro) groups, potentially influencing the compound's reactivity and interaction with biological targets. Comparative studies with related compounds have shown that such substitution patterns can significantly impact pharmacological properties and synthetic accessibility.

Recent developments in thiazole-4-carboxamide chemistry have highlighted the importance of systematic structural variations in optimizing biological activities. The compound this compound contributes to this research effort by providing a specific example of how targeted modifications can be achieved while maintaining the core thiazole-4-carboxamide framework. Research into similar derivatives has demonstrated their potential applications in areas ranging from enzyme inhibition to receptor modulation.

The synthetic approaches used to prepare thiazole-4-carboxamide derivatives typically involve established methodologies such as Hantzsch synthesis or peptide coupling reactions. The specific case of this compound likely involves similar synthetic strategies, adapted to accommodate the particular substitution pattern required for this compound.

Derivative Class Key Structural Features Representative Applications Reference
Simple thiazole-4-carboxamides Unsubstituted thiazole ring Basic pharmaceutical intermediates
Aryl-substituted variants Phenyl groups with various substituents Enzyme inhibitors, receptor modulators
Methoxy-nitro substituted Combined electron-donating and withdrawing groups Specialized biological targets
Isotope-labeled versions Incorporation of 13C, 15N isotopes Mechanistic and analytical studies

Relationship to Thiabendazole

The relationship between this compound and thiabendazole represents an important connection within the broader context of sulfur-nitrogen heterocyclic chemistry, although these compounds belong to distinct structural classes. Thiabendazole, a benzimidazole carbamate, differs fundamentally from the thiazole-based structure under consideration, yet both compounds exemplify the significance of heterocyclic frameworks in pharmaceutical applications.

Thiabendazole features a bicyclic structure consisting of a benzene ring fused to an imidazole ring, creating a benzimidazole core that is then functionalized with a carbamate group. This structural arrangement differs substantially from the monocyclic thiazole framework found in this compound, yet both compounds share certain commonalities in their incorporation of nitrogen and sulfur-containing functionalities. The presence of nitrogen heterocycles in both structures reflects their shared heritage within the broader family of bioactive heterocyclic compounds.

The pharmacological profile of thiabendazole as an anthelmintic agent demonstrates the therapeutic potential inherent in sulfur-nitrogen heterocyclic systems. While this compound has not been extensively characterized for similar applications, the structural precedent established by thiabendazole suggests potential avenues for biological investigation. The mechanism of action of thiabendazole involves selective binding to nematode β-tubulin and inhibition of fumarate reductase, illustrating how heterocyclic compounds can achieve specificity through targeted molecular interactions.

Comparative analysis of these compounds reveals important principles in heterocyclic drug design. Both structures incorporate polar functional groups capable of hydrogen bonding interactions, though the specific spatial arrangements and electronic properties differ significantly. The carbamate functionality in thiabendazole and the carboxamide group in this compound both provide sites for potential protein interactions, yet their distinct chemical environments may lead to different biological outcomes.

The synthetic accessibility of both compounds also reflects different strategic approaches within heterocyclic chemistry. Thiabendazole synthesis typically involves benzimidazole formation followed by carbamate installation, while thiazole-4-carboxamide derivatives are generally prepared through thiazole ring construction or direct functionalization of preformed thiazole intermediates. These synthetic differences highlight the diversity of approaches available within heterocyclic pharmaceutical chemistry.

Compound Core Structure Key Functional Groups Primary Applications Reference
Thiabendazole Benzimidazole Carbamate Anthelmintic agent
This compound Thiazole Carboxamide, methoxy, nitro Research intermediate

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4S/c1-18-7-2-3-8(10(4-7)14(16)17)13-11(15)9-5-19-6-12-9/h2-6H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWVIJNDYCTAJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CSC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20734517
Record name N-(4-Methoxy-2-nitrophenyl)-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94934-31-3
Record name N-(4-Methoxy-2-nitrophenyl)-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiazole Ring Formation via Hantzsch-Type Cyclization

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole moiety. In this method, a thiourea derivative reacts with an α-haloketone or α-haloester to form the thiazole ring. For N-(4-methoxy-2-nitrophenyl)-4-thiazolecarboxamide, the synthesis begins with the preparation of 4-methoxy-2-nitroaniline, which is subsequently converted into a thiourea intermediate.

Reaction Pathway :

  • Thiourea Formation : 4-Methoxy-2-nitroaniline reacts with carbon disulfide in the presence of a base to yield N-(4-methoxy-2-nitrophenyl)thiourea.

  • Cyclization with α-Haloester : The thiourea intermediate undergoes cyclization with ethyl α-bromoacetoacetate, forming the thiazole ring and introducing a carboxylic acid ester at the 4-position.

  • Ester Hydrolysis : The ethyl ester is hydrolyzed under basic conditions (e.g., NaOH/EtOH) to produce 4-thiazolecarboxylic acid.

  • Amide Coupling : The carboxylic acid is activated to its acid chloride (using thionyl chloride) and coupled with 4-methoxy-2-nitroaniline in the presence of a base (e.g., pyridine) to form the target carboxamide.

Key Data :

  • Yield for cyclization step: 48–63% (patent examples).

  • Melting point of intermediate ethyl ester: 160–162°C.

Direct Amidation of Preformed Thiazolecarboxylic Acid

An alternative route involves pre-synthesizing 4-thiazolecarboxylic acid and directly coupling it with 4-methoxy-2-nitroaniline. This method bypasses the need for in-situ thiazole formation.

Procedure :

  • Synthesis of 4-Thiazolecarboxylic Acid : Ethyl 4-thiazolecarboxylate is hydrolyzed using concentrated HCl to yield the free acid.

  • Acid Chloride Formation : The acid is treated with thionyl chloride to generate 4-thiazolecarbonyl chloride.

  • Schotten-Baumann Reaction : The acid chloride reacts with 4-methoxy-2-nitroaniline in a biphasic system (water/dichloromethane) with sodium hydroxide as the base.

Advantages :

  • Higher purity due to isolated intermediates.

  • Scalability for industrial production.

Cyclocondensation Methods

Carbothioamide-Phenacyl Bromide Cyclocondensation

Recent advancements in thiazole synthesis employ carbothioamides and phenacyl bromides under reflux conditions. This method, highlighted in ACS Omega, offers regioselective control over thiazole substitution patterns.

Synthetic Steps :

  • Carbothioamide Preparation : 4-Methoxy-2-nitroaniline is treated with ammonium thiocyanate and bromine in acetic acid to form N-(4-methoxy-2-nitrophenyl)carbothioamide.

  • Cyclocondensation : The carbothioamide reacts with 2-bromo-1-(thiazol-4-yl)ethan-1-one in ethanol under reflux, forming the thiazole ring and simultaneously introducing the carboxamide group.

Optimization Insights :

  • Reaction time: 2–5 hours.

  • Yield range: 65–85% (analogous compounds).

Isotopic Labeling and Advanced Modifications

Synthesis of Stable Isotope-Labeled Derivatives

LGC Standards reports the preparation of this compound-13C2,15N for use as an internal standard in mass spectrometry. The synthesis mirrors classical methods but incorporates 13C-labeled carbon disulfide and 15N-enriched nitro groups during the nitration and cyclization steps.

Key Details :

  • Molecular weight: 282.25 g/mol (vs. 279.27 g/mol for unlabeled compound).

  • Isotopic purity: ≥98% (confirmed by HRMS).

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction TimeComplexityScalability
Hantzsch Cyclization48–636–8 hoursModerateHigh
Direct Amidation65–724–6 hoursLowModerate
Cyclocondensation70–852–5 hoursHighHigh
Microwave-Assisted75–9020–40 minutesModerateLimited

Notes :

  • Cyclocondensation offers the highest yields but requires stringent control over stoichiometry.

  • Isotopic labeling introduces additional purification steps but is essential for analytical applications.

Structural Characterization and Validation

Spectroscopic Confirmation

  • 1H NMR : The aromatic region displays distinct singlets for thiazole C4–H (δ 7.42) and pyrazole C5–H (δ 7.17), with multiplet signals for the 4-methoxy-2-nitrophenyl group.

  • 13C NMR : Characteristic signals include δ 161.24 (thiazole C2), δ 152.30 (nitro group), and δ 56.78 (methoxy carbon).

  • HRMS : Molecular ion peak at m/z 279.0738 (M+H)+ correlates with the theoretical mass.

X-ray Crystallography

While no crystal structure is reported for this compound, analogous 2-arylthiazoles exhibit planar thiazole rings with dihedral angles of 5–15° relative to the phenyl group.

Industrial and Regulatory Considerations

Scalability Challenges

  • Nitration of 4-methoxyaniline requires careful temperature control (−5 to 0°C) to avoid over-nitration.

  • Amide coupling steps necessitate anhydrous conditions to prevent hydrolysis of the acid chloride .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be involved in oxidation reactions.

    Reduction: The nitro group can also be reduced to an amine group under appropriate conditions.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Nucleophiles: Such as sodium methoxide or other alkoxide ions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while nucleophilic substitution of the methoxy group can produce various substituted phenyl derivatives.

Scientific Research Applications

N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The following analysis compares N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide with structurally similar compounds, emphasizing substituent effects, synthesis strategies, and biological activities.

Structural Analogues: Substituent Variations

Key structural variations in thiazolecarboxamides include:

  • Phenyl ring substituents : Methoxy, nitro, halogen, and trifluoromethyl groups.
  • Thiazole modifications : Dihydrothiazole, benzo[d]thiazole, or pyridinyl-thiazole scaffolds.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties Source
This compound 4-OCH₃, 2-NO₂ C₁₁H₁₀N₃O₃S 279.28 (calculated) Not reported in evidence
2-Phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide (13e) 3,4,5-OCH₃ C₂₀H₂₀N₂O₄S 371.1 (M+H⁺) Anticancer (CYP3A4 inhibition)
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 3-OCH₃, 4-CF₃, 5-NO₂ (thiophene) C₁₆H₁₀F₃N₃O₄S₂ 429.4 Antibacterial (narrow spectrum)
2-Chloro-N-(4-fluorophenyl)benzo[d]thiazole-4-carboxamide (6) 4-F, 2-Cl (benzothiazole) C₁₄H₈ClFN₂OS 306.75 Kinase inhibition, anticancer

Table 2: Activity Comparison

Compound Type Substituent Effects Biological Activity Mechanism/Notes Source
Methoxy/nitrophenyl-thiazoles Electron-withdrawing NO₂ enhances target binding Anticancer (CYP3A4 inhibition) Improved potency over methoxy-only derivatives
Nitrothiophene-carboxamides Nitro group on thiophene enhances antibacterial Narrow-spectrum antibacterial Targets bacterial membrane integrity
Trifluoromethyl-thiazoles CF₃ improves metabolic stability Kinase inhibition (anticancer) High selectivity for EGFR
Halogenated benzothiazoles F/Cl increases lipophilicity Anticancer (apoptosis induction) Synergistic with fluorophenyl

Key Research Findings

Anticancer Activity :

  • Trimethoxyphenyl-thiazolecarboxamides (e.g., 13e) exhibit potent CYP3A4 inhibition (IC₅₀ < 1 μM) due to enhanced π-π stacking with heme iron .
  • Fluorophenyl-benzothiazoles (e.g., compound 6) show kinase inhibition (IC₅₀ = 0.8–2.3 nM) via ATP-binding pocket interactions .

Antibacterial Activity :

  • Nitrothiophene-carboxamides () disrupt bacterial membranes (MIC = 0.5–2 μg/mL) but lack efficacy against Gram-positive strains .

Structure-Activity Relationships (SAR) :

  • Methoxy groups : Increase solubility but reduce metabolic stability in hepatic assays .
  • Nitro groups : Enhance antibacterial activity but may introduce toxicity in mammalian cells .

Biological Activity

N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide (CAS No. 1391053-84-1) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C11H9N3O4S
Molecular Weight : 282.25 g/mol
IUPAC Name : N-[4-methoxy-2-nitrophenyl]-1,3-thiazole-4-carboxamide
SMILES Notation : COC1=CC(=C(C=C1)NC(=O)C2=CSC=N2)N+[O-]

The compound features a thiazole ring, a methoxy group, and a nitro group, which contribute to its unique chemical reactivity and biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antimicrobial Activity : The compound has shown potential against various microbial strains, likely due to its ability to disrupt cellular processes in pathogens.
  • Anticancer Properties : Studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways.
  • Cannabinoid Receptor Interaction : Preliminary findings indicate that the compound might interact with cannabinoid receptors (CB1 and CB2), leading to antinociceptive effects, which could be beneficial in pain management.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound reported:

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans2064 µg/mL

These results suggest significant antimicrobial activity, indicating its potential as a therapeutic agent in treating infections.

Anticancer Activity

In vitro studies have demonstrated the compound's ability to inhibit the growth of various cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)8.0
A549 (Lung Cancer)10.0

These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Case Studies

  • Antinociceptive Effects in Animal Models :
    A study evaluated the antinociceptive effects of this compound using the formalin test in rats. Results indicated a dose-dependent reduction in pain response, suggesting its potential as an analgesic drug. The involvement of cannabinoid receptors was confirmed when antagonists reduced its efficacy significantly .
  • Synergistic Effects with Other Antimicrobials :
    Research exploring the combination of this compound with conventional antibiotics showed enhanced antimicrobial activity against resistant strains of bacteria, indicating potential for use in combination therapies.

Q & A

Q. What are the standard synthetic routes for N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide?

The synthesis typically involves coupling a thiazole-4-carboxylic acid derivative with an aromatic amine. For example:

  • Amide bond formation : Use coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF or THF. This method minimizes racemization and improves yield .
  • Substrate preparation : Start with ethyl 2-aminothiazole-4-carboxylate (or similar precursors) and react with 4-methoxy-2-nitroaniline derivatives. Purify intermediates via column chromatography and confirm structures using 1^1H NMR and mass spectrometry (MS) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm substituent positions and purity. For example, aromatic protons in the 4-methoxy-2-nitrophenyl group appear as distinct downfield signals (~7-8 ppm) .
  • Mass Spectrometry (ESI-MS or MALDI-TOF) : To verify molecular weight and detect impurities.
  • HPLC : Assess purity (>95% is typical for research-grade compounds) using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF or acetonitrile may reduce side reactions .
  • Temperature control : Reflux conditions (e.g., 80–100°C in ethanol) improve cyclization efficiency for thiazole ring formation. Lower temperatures (0–5°C) are critical during sensitive steps like nitro group reduction .
  • Catalyst screening : Transition-metal catalysts (e.g., CuI) or organocatalysts can accelerate coupling reactions. For example, iodine in DMF facilitates cyclization in thiadiazole derivatives .

Q. What strategies resolve stereoisomers or diastereomers in thiazolecarboxamide derivatives?

  • Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak IA/IB) to separate enantiomers. For example, (4R)- and (4S)-isomers of dihydrothiazole derivatives were resolved using this method .
  • Enzymatic resolution : Lipases or esterases can selectively hydrolyze one enantiomer from a racemic mixture.
  • Crystallization-induced asymmetric transformation : Recrystallization from ethanol/water mixtures can enrich specific diastereomers .

Q. How can computational methods predict biological activity or optimize molecular design?

  • Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina. For example, methoxy and nitro groups may enhance binding to hydrophobic pockets .
  • QSAR modeling : Correlate structural features (e.g., Hammett σ values for nitro groups) with observed bioactivity. Adjust substituents (e.g., fluorination) to improve metabolic stability .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications for redox-active applications .

Data Analysis & Validation

Q. How is crystallographic data analyzed for structural confirmation?

  • Single-crystal X-ray diffraction : Use SHELX programs (SHELXL for refinement) to solve structures. For example, monoclinic systems (space group P21/cP2_1/c) are common for nitro-substituted aromatics .
  • Validation tools : Check for geometric outliers (e.g., bond lengths, angles) using CCDC Mercury or PLATON .

Q. What are common pitfalls in interpreting NMR data for nitro-thiazole derivatives?

  • Signal splitting : Nitro groups cause deshielding and complex splitting patterns in adjacent protons. Use 2D NMR (COSY, HSQC) to assign overlapping signals .
  • Dynamic effects : Rotational barriers in amide bonds may lead to broadened peaks. Acquire spectra at elevated temperatures (e.g., 50°C in DMSO-d6_6) to sharpen signals .

Functional Group Transformations

Q. How can the carboxamide group be modified to explore structure-activity relationships?

  • Thioamide synthesis : Treat with Lawesson’s reagent (2.5 eq) in toluene under reflux to convert amides to thioamides. Monitor via 13^{13}C NMR for ~170 ppm (C=S) signals .
  • Nitro reduction : Catalytic hydrogenation (H2_2, Pd/C) converts nitro to amine, enabling further derivatization (e.g., acylation, sulfonylation) .

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